REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[C:20](=[NH:21])[N:19]([CH3:22])[C:12]2[N:13]=[C:14]([S:17][CH3:18])[N:15]=[CH:16][C:11]=2[CH:10]=1.[C:23](OC(=O)C)(=[O:25])[CH3:24]>CCOCC>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[C:20](=[N:21][C:23](=[O:25])[CH3:24])[N:19]([CH3:22])[C:12]2[N:13]=[C:14]([S:17][CH3:18])[N:15]=[CH:16][C:11]=2[CH:10]=1
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Name
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|
Quantity
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0.161 g
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Type
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reactant
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Smiles
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ClC1=C(C(=CC=C1)Cl)C1=CC2=C(N=C(N=C2)SC)N(C1=N)C
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Name
|
|
Quantity
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1 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
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Quantity
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2 mL
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Type
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solvent
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Smiles
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CCOCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated to solution at the boiling point
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Type
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TEMPERATURE
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Details
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After 2 minutes of reflux
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Duration
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2 min
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Type
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CONCENTRATION
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Details
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the solution was concentrated to one-half volume, whereupon crystals
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Type
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CUSTOM
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Details
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formed
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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FILTRATION
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Details
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the product was filtered
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Type
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WASH
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Details
|
washed with ether
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Name
|
|
Type
|
|
Smiles
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ClC1=C(C(=CC=C1)Cl)C1=CC2=C(N=C(N=C2)SC)N(C1=NC(C)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |